2-Chloro-6,7-dimethoxy-4-methylquinoline
Description
Historical Context of Quinoline (B57606) Chemistry in Drug Discovery
The history of quinoline is deeply intertwined with the development of modern pharmaceuticals. mdpi.com Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. google.com However, its medicinal importance was recognized even earlier through the use of natural quinoline alkaloids. The most prominent of these is quinine (B1679958), extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mdpi.comgoogle.com The success of quinine spurred the synthesis of numerous quinoline derivatives.
In the 1940s, the synthetic 4-aminoquinoline (B48711) derivative, chloroquine, was developed and became a cornerstone in malaria treatment due to its efficacy and affordability. google.comnih.gov This marked a significant milestone, demonstrating that synthetic modifications to the quinoline core could yield potent therapeutic agents. sigmaaldrich.com Over the decades, the quinoline scaffold has given rise to a diverse range of drugs, including antibacterial agents like the fluoroquinolones (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin (B557342) and its analogs), and local anesthetics (e.g., dibucaine). google.comresearchgate.net This rich history underscores the versatility and enduring importance of the quinoline framework in drug discovery. researchgate.net
Table 1: Landmark Quinoline-Based Drugs in History
| Drug Name | Class | Year of Discovery/Introduction | Primary Use |
|---|---|---|---|
| Quinine | Natural Alkaloid | Isolated in 1820 | Antimalarial mdpi.com |
| Chloroquine | Synthetic 4-Aminoquinoline | 1934 | Antimalarial nih.gov |
| Ciprofloxacin | Fluoroquinolone | 1980s | Antibacterial google.com |
| Camptothecin | Natural Alkaloid | 1960s | Anticancer mdpi.com |
Importance of Halogenated and Alkoxy-Substituted Quinolines in Medicinal Chemistry
The modification of the basic quinoline structure with various functional groups is a key strategy in medicinal chemistry to modulate a compound's biological activity, potency, and pharmacokinetic properties. Halogen and alkoxy substituents are particularly significant.
Halogenation , the introduction of atoms like chlorine, fluorine, or bromine, can profoundly impact a molecule's characteristics. A fluorine atom at the C-6 position, for instance, was found to dramatically enhance the potency and spectrum of quinolone antibacterials. nih.govgoogle.com Chlorine substituents are also crucial. The presence of a chloro group at the C-7 position is a feature of the potent antimalarial chloroquine. derpharmachemica.com In other contexts, halogenated quinolines (HQs) have been shown to be effective in eradicating drug-resistant bacterial biofilms, a major clinical challenge. researchgate.net Halogenation can also increase metabolic stability and lipophilicity, which can improve a drug's absorption and permeability.
Alkoxy groups , such as methoxy (B1213986) (-OCH3), are also vital substituents. The presence of electron-donating methoxy groups can influence the electronic properties of the quinoline ring and enhance biological activity. researchgate.net For example, 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer development. The 6,7-dimethoxy substitution pattern is a key feature in several biologically active quinoline and quinazoline-based compounds, including intermediates for modern anticancer drugs.
Overview of the 2-Chloro-6,7-dimethoxy-4-methylquinoline Scaffold in Current Research
The specific compound, this compound, is a sparsely documented chemical entity primarily available through chemical suppliers for early-stage discovery research. It is identified by its CAS number 697793-63-8 and molecular formula C₁₂H₁₂ClNO₂. Publicly available research dedicated specifically to its synthesis and biological activity is limited.
However, the significance of this scaffold can be inferred from its structural components, which are present in numerous well-studied molecules. It is an isomer of the critical drug intermediate 4-chloro-6,7-dimethoxyquinoline , which is used in the synthesis of anticancer agents like cabozantinib (B823) and tivozanib. The key difference lies in the positions of the chloro and methyl groups.
Table 2: Comparative Structural Data of Related Quinolines
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₂ClNO₂ | 237.68 | 2-Chloro, 4-Methyl, 6,7-Dimethoxy |
| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.65 | 4-Chloro, 6,7-Dimethoxy nih.gov |
The presence of the 2-chloro substituent makes the compound a reactive intermediate, suitable for further chemical modification, particularly for nucleophilic substitution reactions to introduce new functional groups and create a library of derivatives. researchgate.net
Rationale and Objectives of Advanced Research on this compound
The primary rationale for conducting advanced research on this compound stems from its potential as a novel building block in medicinal chemistry. Given the established biological importance of its structural analogs, this compound represents an unexplored area of chemical space.
Rationale:
Structure-Activity Relationship (SAR) Studies: Its isomeric relationship to the 4-chloro analog used in cancer therapeutics provides a strong reason to investigate how shifting the chloro group from the C-4 to the C-2 position and adding a methyl group at C-4 impacts biological targets like tyrosine kinases (e.g., c-Met).
Novel Scaffold Development: The unique combination of a 2-chloro group (a reactive handle), a 4-methyl group (which can influence binding and metabolism), and the 6,7-dimethoxy pattern (known to confer bioactivity) makes it an attractive starting point for developing new classes of inhibitors for various diseases.
Exploring Isomeric Effects: Investigating the differences in chemical reactivity and biological activity between 2-chloro and 4-chloro quinoline isomers can provide deeper insights into the pharmacophoric requirements of quinoline-based drugs.
Research Objectives:
Develop and Optimize Synthesis: To establish an efficient and scalable synthetic route for this compound.
Chemical Derivatization: To utilize the reactive 2-chloro position to synthesize a diverse library of novel quinoline derivatives by introducing various amine, alcohol, and other nucleophilic moieties.
Biological Screening: To evaluate the parent compound and its derivatives for a range of biological activities, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Target Identification and Mechanism of Action: For any identified active compounds, the objective would be to determine their specific molecular targets and elucidate their mechanism of action to guide further optimization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDOYINPAVDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651052 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697793-63-8 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Therapeutic Potential of 2 Chloro 6,7 Dimethoxy 4 Methylquinoline Derivatives
Anticancer and Antiproliferative Activities
The primary therapeutic potential explored for 6,7-dimethoxyquinoline derivatives lies in their activity against cancer. Research has focused on synthesizing analogs and evaluating their efficacy against various cancer cell lines and their ability to inhibit key molecular targets involved in tumorigenesis.
A series of novel 6,7-dimethoxy-4-anilinoquinolines, synthesized from the precursor 4-chloro-6,7-dimethoxyquinoline, have been evaluated for their in vitro antiproliferative activity against several human cancer cell lines. nih.gov The screening included A549 (human lung cancer) and MCF-7 (human breast cancer) cell lines. nih.gov Many of the synthesized compounds demonstrated moderate to significant potency against these cell lines, with some showing activity at low micromolar concentrations. nih.gov For instance, the compound designated as 12n in one study showed excellent anticancer activity against the tested cell lines. nih.gov
Below is a summary of the antiproliferative activities for selected compounds from this series.
| Compound | R Group (Substitution on aniline ring) | IC₅₀ (μM) vs. A549 Cells | IC₅₀ (μM) vs. MCF-7 Cells |
|---|---|---|---|
| 12c | 4-F | >10 | >10 |
| 12f | 4-Cl | >10 | >10 |
| 12j | 4-I | >10 | >10 |
| 12n | 4-OCH₃ | 1.5 ± 0.3 | 1.9 ± 0.4 |
| 12o | 4-OCF₃ | >10 | >10 |
| Cabozantinib (B823) (Control) | - | 0.08 ± 0.01 | 0.51 ± 0.08 |
The c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase has been identified as a promising target for cancer therapy, as its deregulation is linked to tumor growth and metastasis. nih.gov A key mechanism of action for the anticancer effects of 6,7-dimethoxyquinoline derivatives is the inhibition of such kinase targets.
In a study focused on developing novel c-Met inhibitors, a series of 6,7-dimethoxy-4-anilinoquinoline derivatives were synthesized and tested for their ability to inhibit c-Met kinase activity. Several of these compounds were found to be active inhibitors. nih.gov Compound 12n , which features a 4-methoxy substitution, emerged as the most potent inhibitor in the series, with an IC₅₀ value of 0.030 µM. nih.gov This highlights the potential of this chemical scaffold for developing targeted cancer therapeutics. nih.gov
The inhibitory activities of selected derivatives against c-Met kinase are presented below.
| Compound | R Group (Substitution on aniline ring) | c-Met Inhibition IC₅₀ (μM) |
|---|---|---|
| 12c | 4-F | 0.11 ± 0.02 |
| 12f | 4-Cl | 0.93 ± 0.10 |
| 12g | 4-Br | 5.5 ± 0.9 |
| 12j | 4-I | 0.32 ± 0.05 |
| 12n | 4-OCH₃ | 0.030 ± 0.008 |
| 12o | 4-OCF₃ | 0.13 ± 0.02 |
| Cabozantinib (Control) | - | 0.002 ± 0.0005 |
While various quinoline-based compounds have been shown to induce apoptosis in cancer cells, specific studies detailing this mechanism for derivatives of 2-Chloro-6,7-dimethoxy-4-methylquinoline were not identified in the performed searches.
Information regarding the efficacy of this compound derivatives against drug-resistant cancer phenotypes, such as those with EGFR triple mutations, is not available in the reviewed literature.
Antimicrobial Efficacy
While the broader class of chloroquinoline analogs has been investigated for antibacterial properties, specific data on the antibacterial spectrum and potency of derivatives from this compound were not found in the conducted research.
Antifungal Properties
Derivatives of the quinoline (B57606) framework have demonstrated notable in-vitro antifungal activity. Studies on various 2-chloroquinoline derivatives have shown their potential to inhibit the growth of several fungal strains. For instance, a series of 2,6-disubstituted quinolines, including 6-amide and 6-urea derivatives, have exhibited fungicidal activity against Candida albicans, with minimal fungicidal concentration (MFC) values below 15 µM. Specifically, certain 6-amide derivatives displayed high fungicidal activity against C. albicans, with MFC values ranging from 6.25 to 12.5 µM. Some of these compounds were also effective against the emerging pathogen Candida glabrata nih.gov.
Furthermore, hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have been synthesized and evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans. The fungicidal potential of these compounds underscores the importance of the quinoline core in the development of new antifungal agents. The antifungal activity of some 2,6-disubstituted quinoline derivatives against C. albicans is presented in the table below.
| Compound | Minimal Fungicidal Concentration (MFC) against C. albicans (µM) |
|---|---|
| 6-amide derivative 1 | 6.25–12.5 |
| 6-amide derivative 5 | 6.25–12.5 |
| 6-amide derivative 6 | 6.25–12.5 |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of 6,7-dimethoxyquinoline have shown promise in this area. Research has identified that the 6,7-dimethoxy quinoline ring is a key structural feature for the inhibition of M. tuberculosis nih.gov.
A notable example is 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which has demonstrated high potency with a minimum inhibitory concentration (MIC90) value in the range of 0.63-1.25 µM against M. tuberculosis nih.gov. Additionally, 7-chloro-4-quinolinylhydrazone derivatives have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting significant minimum inhibitory concentration (MIC) activity researchgate.net.
Antimalarial Potential and Heme-Targeted Mechanisms (e.g., against Plasmodium falciparum)
Quinoline-based compounds, such as chloroquine, have historically been at the forefront of antimalarial therapy. Research into new quinoline derivatives continues to be a promising strategy to combat drug-resistant strains of Plasmodium falciparum. The 7-chloro-4-aminoquinoline scaffold is a key pharmacophore in many antimalarial drugs mdpi.com.
The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite. These drugs are thought to accumulate in the parasite's food vacuole and interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. Several novel 4-aminoquinoline (B48711) derivatives have shown significant in-vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum researchgate.net. For instance, certain quinoline derivatives have displayed IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum nih.gov.
Mechanisms of Action (e.g., DNA Gyrase Inhibition, Topoisomerase IV inhibition)
The antibacterial effects of many quinolone compounds are attributed to their inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV nih.govresearchgate.net. These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination nih.govresearchgate.net. Quinolones trap these enzymes on the DNA, forming a complex that leads to double-strand DNA breaks and ultimately cell death nih.govresearchgate.net.
While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria nih.gov. The dual-targeting ability of some quinoline derivatives against both enzymes is a significant advantage in overcoming bacterial resistance.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of 2-chloro-6,7-dimethoxyquinazoline, a structurally related class of compounds, have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown good to potent anti-inflammatory activity. For example, 2-chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxy quinazolin-4-amine was identified as a particularly active anti-inflammatory agent with an IC50 value of 1.772 µg/ml in an in-vitro protein denaturation assay derpharmachemica.comresearchgate.net. The anti-inflammatory activity of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium derpharmachemica.comresearchgate.net.
The mechanism of anti-inflammatory action for some quinoline derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation nih.gov. The table below summarizes the in-vitro anti-inflammatory activity of some 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives.
| Compound | IC50 (µg/ml) |
|---|---|
| 2-Chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxy quinazolin-4-amine | 1.772 |
| Diclofenac Sodium (Standard) | 1.281 |
Antioxidant Properties and Radical Scavenging Effects
Some quinoline derivatives have been investigated for their antioxidant properties. Certain derivatives have demonstrated in-vitro antioxidant activity in brain and liver tissues. However, studies on some of these compounds suggest that their antioxidant mechanism may not involve direct free radical scavenging, as they did not show activity in DPPH and ABTS radical-scavenging assays scielo.br.
Conversely, other research has shown that specific quinoline derivatives, such as a chloroquinoline carbaldehyde, can scavenge hydroxyl radicals with high efficacy idosi.org. This suggests that the antioxidant and radical scavenging potential of quinoline derivatives is highly dependent on their specific chemical structure and substitution patterns.
Other Pharmacological Activities
Beyond the activities already discussed, derivatives of 6,7-dimethoxyquinoline and related structures have been explored for other therapeutic applications. For instance, novel 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent c-Met inhibitors, with some compounds showing excellent anticancer activity against various cancer cell lines nih.gov. The c-Met proto-oncogene is a receptor tyrosine kinase that is often dysregulated in human cancers, making it an attractive target for cancer therapy.
Additionally, a synthetic compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, which shares some structural similarities, has been investigated for its effects on muscle contractility, indicating a potential for this class of compounds to influence physiological processes beyond antimicrobial and anti-inflammatory actions nih.gov.
Antihypertensive Effects
Research into the antihypertensive properties of compounds structurally related to this compound, specifically 6,7-dimethoxyquinazoline derivatives, has shown some promise. A series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated as potential alpha-1 adrenoceptor antagonists, a common mechanism for antihypertensive drugs. nih.govnih.gov Several of these quinazoline compounds displayed efficacy in reducing blood pressure in spontaneously hypertensive rats. nih.govnih.gov For instance, certain propanediamine derivatives of the 4-amino-6,7-dimethoxyquinazoline core showed good antihypertensive activity when administered orally. nih.gov One of the most active derivatives, alfuzosin, demonstrated high selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov Another study highlighted doxazosin, a compound from a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, which also exhibited significant antihypertensive action. nih.gov
However, there is a lack of specific research data on the antihypertensive effects of derivatives directly from the this compound scaffold. While the 6,7-dimethoxy substitution is common with the active quinazoline derivatives, the core heterocyclic system is different, which can significantly impact biological activity. Further investigation is required to determine if this compound derivatives possess similar or improved antihypertensive properties.
Neuroblastoma Differentiation Activity
Neuroblastoma is a pediatric tumor originating from undifferentiated neuronal cells. researchgate.net One therapeutic strategy for neuroblastoma is to induce the differentiation of these malignant cells into a more mature, less proliferative state. researchgate.net Retinoic acid and its derivatives are well-known agents that can induce neuroblastoma cell differentiation and are used in clinical practice. researchgate.net
Currently, there is no available scientific literature that specifically investigates the neuroblastoma differentiation activity of this compound or its derivatives. The research in this area is heavily focused on retinoids and other specific signaling pathway modulators. researchgate.net Therefore, the potential of this particular class of quinoline compounds to induce neuroblastoma differentiation remains an unexplored area of research.
Eg5 Inhibitory Activity
The mitotic kinesin Eg5 is a crucial protein involved in the formation of the bipolar spindle during cell division, making it an attractive target for anticancer drug development. nih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov Several classes of small molecule inhibitors of Eg5 have been identified, including compounds with dihydropyrimidine, tetrahydroisoquinoline, and quinazolinone scaffolds. researchgate.netnih.gov
There is currently no scientific evidence to suggest that this compound or its derivatives act as inhibitors of the Eg5 kinesin. The known inhibitors of Eg5 belong to distinct chemical classes, and the quinoline scaffold has not been reported in this context. researchgate.netnih.gov
Multidrug Resistance Reversal (e.g., P-gp interaction)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. nih.gov The development of P-gp inhibitors to reverse MDR is an active area of research.
Quinoline derivatives have emerged as a promising class of P-gp inhibitors. nih.govnih.gov Studies have shown that certain novel quinoline compounds can potently reverse P-gp-mediated multidrug resistance in cancer cell lines. nih.gov For example, a series of quinoline derivatives were designed and synthesized, with one compound, YS-7a, demonstrating a stronger inhibitory effect on P-gp than the known inhibitor verapamil. nih.gov YS-7a was found to suppress the transport function of P-gp and stimulate its ATPase activity. nih.gov
Another study identified a quinoline derivative, 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde), as a potential agent to reverse MDR by inhibiting P-gp-mediated drug efflux. nih.gov The combination of compound 160a with doxorubicin resulted in a synergistic cytotoxic effect on MDR cancer cells. nih.gov
While these studies establish the potential of the broader quinoline class, specific data on the P-gp inhibitory activity of this compound derivatives is not yet available. However, the existing research provides a strong rationale for investigating this specific scaffold for MDR reversal properties.
Table 1: Examples of Quinoline Derivatives as P-gp Inhibitors
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| YS-7a | KB/VCR, K562/ADR | Stronger P-gp inhibition than verapamil; suppresses P-gp transport function and stimulates ATPase activity. | nih.gov |
Modulation of Endogenous Enzymatic Systems (e.g., Cytochrome P450)
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Interactions with the CYP system can lead to significant drug-drug interactions, affecting the efficacy and toxicity of therapeutic agents. The parent compound, quinoline, is known to be metabolized by human cytochrome P450 enzymes, primarily CYP2A6 and CYP2E1. nih.govoup.com CYP2A6 is mainly responsible for the formation of quinoline-1-oxide, while CYP2E1 is the principal enzyme in the formation of 3-hydroxyquinoline. nih.govoup.com
Interestingly, in a study of quinoline-based P-gp inhibitors, the derivative YS-7a was found to have no effect on the activity of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. nih.gov This is a desirable characteristic for a potential MDR reversal agent, as it would minimize the risk of drug-drug interactions with chemotherapeutic agents that are substrates of CYP3A4.
In the context of the structurally related quinazoline scaffold, derivatives have been investigated as selective inhibitors of CYP1B1, an enzyme implicated in the development of several cancers. nih.gov This suggests that substituted quinoline and quinazoline cores can be tailored to interact with specific CYP isoforms.
The specific interaction of this compound derivatives with the cytochrome P450 system has not been extensively studied. Further research is needed to characterize their metabolic profile and their potential to inhibit or induce key CYP enzymes.
Potential in Agrochemical and Pesticide Development
The quinoline scaffold is not only important in medicinal chemistry but also holds significant potential in the development of new agrochemicals. mdpi.com Quinoline derivatives have been investigated for a variety of applications in agriculture, including as fungicides, insecticides, and herbicides. The broad spectrum of biological activities associated with this heterocyclic system makes it an attractive starting point for the design of novel pest management agents.
The unique structural features of the quinoline ring can be modified to create compounds with high efficacy and selectivity against specific agricultural pests and diseases. The exploration of quinoline derivatives in agrochemical research is an ongoing effort to develop more effective and environmentally benign alternatives to existing pesticides.
While the general class of quinoline derivatives shows promise, specific studies on the application of this compound derivatives in agrochemical and pesticide development are not yet reported in the literature. This remains an area open for future investigation to explore the potential of this particular substitution pattern for agricultural applications.
Structure Activity Relationship Sar Studies of 2 Chloro 6,7 Dimethoxy 4 Methylquinoline Scaffolds
Positional and Substituent Effects on Biological Activity
The biological activity of derivatives of 2-chloro-6,7-dimethoxy-4-methylquinoline is intricately linked to the electronic and steric properties of its constituent functional groups. The interplay between the chlorine atom at position 2, the dimethoxy groups at positions 6 and 7, and the methyl group at position 4, along with further substitutions, dictates the molecule's reactivity, lipophilicity, and ultimately its therapeutic potential.
The chlorine atom at the C-2 position of the quinoline (B57606) ring is a key functional group that significantly influences both the chemical reactivity and the biological activity of the scaffold. Chemically, the C-2 position in the quinoline ring is susceptible to nucleophilic substitution, and the presence of the chlorine atom makes it an excellent leaving group. This reactivity is frequently exploited in the synthesis of novel derivatives, where the chlorine is displaced by various nucleophiles, such as amines, to introduce diverse functionalities. For instance, the synthesis of 2-anilino-4-amino substituted quinazolines, a related class of compounds, often proceeds through a 2-chloro precursor, highlighting the utility of the C-2 chloro substitution in synthetic strategies. biointerfaceresearch.com
The presence of dimethoxy groups at positions 6 and 7 of the quinoline ring is a common feature in many biologically active molecules and is considered crucial for the activity of several classes of kinase inhibitors. These electron-donating groups can influence the electron density of the aromatic system, which in turn can affect the binding affinity of the molecule to its target protein.
In a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met inhibitors, the dimethoxy substitution pattern was a constant feature among the most potent compounds, suggesting its importance for maintaining the desired biological activity. Similarly, in the structurally related quinazoline scaffold, 6,7-dimethoxy substitution is a hallmark of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The oxygen atoms of the methoxy (B1213986) groups can also participate in hydrogen bonding interactions within the active site of a target enzyme, further contributing to the binding affinity.
The methyl group at the C-4 position of the quinoline ring can influence the molecule's properties through both steric and electronic effects. Sterically, the methyl group can affect the conformation of substituents at neighboring positions and may play a role in the orientation of the molecule within a binding pocket. Electronically, as an electron-donating group, it can subtly modulate the electron distribution of the quinoline ring system.
Lipophilicity is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It plays a significant role in a molecule's ability to passively diffuse across biological membranes. scielo.br The introduction of alkyl and alkoxy substituents is a common strategy to modulate the lipophilicity of a lead compound.
Generally, increasing the size of an alkyl chain or an alkoxy group will increase the lipophilicity of the molecule. This can lead to enhanced membrane permeability. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. Therefore, a balance must be struck to achieve optimal pharmacokinetic properties. In the context of quinoline derivatives, the lipophilicity is influenced by the type and position of substituents on the quinoline core. scielo.brnih.gov The strategic addition of alkyl and alkoxy groups can be used to fine-tune the lipophilic character of the this compound scaffold to improve its drug-like properties.
The introduction of halogen, anilino, and phenyl groups, particularly at the C-4 position, has proven to be a highly effective strategy for enhancing the biological potency of quinoline-based compounds. The anilino (a substituted amino-phenyl group) linkage at C-4 is a key structural feature in a multitude of potent enzyme inhibitors.
A study on 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors demonstrated that various substitutions on the anilino-phenyl ring played a crucial role in optimizing the inhibitory potency. For example, the introduction of a benzimidazole moiety attached to the anilino group led to compounds with significant c-Met inhibitory activity. The nature and position of substituents on the terminal phenyl ring of the benzimidazole further modulated the potency.
The following table summarizes the c-Met inhibitory activity of a selection of 6,7-dimethoxy-4-(2-phenyl-1H-benzo[d]imidazol-6-ylamino)quinolines, illustrating the impact of substitution on the phenyl ring.
| Compound | R (Substitution on Phenyl Ring) | c-Met IC₅₀ (µM) |
| 12a | H | >10 |
| 12b | 2-F | 0.211 ± 0.015 |
| 12c | 3-F | 0.125 ± 0.011 |
| 12d | 4-F | 0.168 ± 0.013 |
| 12e | 2-Cl | 0.098 ± 0.009 |
| 12f | 3-Cl | 0.065 ± 0.007 |
| 12g | 4-Cl | 0.076 ± 0.008 |
| 12h | 2-CH₃ | 0.189 ± 0.014 |
| 12i | 3-CH₃ | 0.102 ± 0.010 |
| 12j | 4-CH₃ | 0.133 ± 0.012 |
| 12n | 3-OCH₃ | 0.030 ± 0.008 |
As shown in the table, the unsubstituted phenyl derivative (12a ) was inactive, while the introduction of halogen (F, Cl) or methyl (CH₃) groups resulted in compounds with potent c-Met inhibitory activity. The position of the substituent also had a significant impact, with the 3-methoxy substituted compound (12n ) exhibiting the most potent activity. This highlights the importance of strategically placed substituents on the appended phenyl ring for optimizing biological activity.
Conformational Analysis and Steric Considerations
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and the energy barriers between different conformations.
A crystal structure study of the closely related 4-chloro-6,7-dimethoxyquinoline revealed that the quinoline ring system is almost planar. The carbon atoms of the methoxy groups deviate only slightly from this plane. This planarity is a common feature of aromatic heterocyclic systems.
The introduction of a methyl group at the C-4 position will introduce some steric bulk. While the quinoline ring itself is likely to remain largely planar, the presence of the methyl group can influence the preferred orientation of larger substituents at adjacent positions, such as an anilino group at C-4. Steric hindrance between the C-4 methyl group and substituents on the anilino ring could restrict the rotation around the C-N bond, favoring certain conformations that are optimal for binding to the target protein. These steric considerations are crucial in the design of potent and selective inhibitors based on the this compound scaffold.
Electronic Effects and Reactivity Profiles
The electronic properties and reactivity of the this compound scaffold are governed by the interplay of its constituent functional groups: the quinoline core, the chloro substituent, the dimethoxy groups, and the methyl group.
Quinoline Core : The quinoline ring system is an aromatic heterocycle. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring system. This nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many biological systems.
2-Chloro Group : The chlorine atom at the C2 position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect reduces the electron density of the quinoline ring, particularly at the ortho and para positions. The C2 position of the quinoline ring is highly susceptible to nucleophilic substitution, making the chloro group a reactive handle for the synthesis of various derivatives.
6,7-Dimethoxy Groups : The methoxy groups (-OCH₃) at the C6 and C7 positions are strong electron-donating groups through resonance (mesomeric effect), where the lone pairs on the oxygen atoms delocalize into the benzene portion of the quinoline ring. This increases the electron density of the ring system, which can enhance binding to biological targets. Studies on related quinazoline and quinoline structures have shown that the presence of these dimethoxy groups is crucial for certain inhibitory activities. nih.gov For instance, in the context of G9a inhibitors, desmethoxyquinazoline derivatives were found to be significantly less active, underscoring the importance of these substituents. nih.gov
4-Methyl Group : The methyl group (-CH₃) at the C4 position is a weak electron-donating group through an inductive effect. It can also provide steric bulk, which may influence the molecule's conformation and its fit within a receptor's binding pocket.
The combination of these electronic effects creates a unique reactivity profile. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution, while the electron-withdrawing chloro group deactivates the pyridine ring but provides a key site for nucleophilic substitution, allowing for molecular diversification.
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and SAR studies of related compounds.
Hydrogen Bond Acceptor : The nitrogen atom in the quinoline ring is a primary hydrogen bond acceptor.
Hydrophobic Regions : The aromatic quinoline core and the methyl group create hydrophobic regions that can engage in van der Waals interactions with nonpolar residues in a binding site.
Electron-Rich Region : The 6,7-dimethoxy groups form an electron-rich area that can participate in hydrogen bonding (with the oxygen atoms as acceptors) and potentially π-π stacking or cation-π interactions. Docking studies of related dimethoxy-substituted compounds have reinforced the importance of this feature in achieving the correct binding pose. nih.gov
Reactive Site for Derivatization : The chlorine atom at the C2 position serves as a crucial attachment point for various side chains, allowing for the exploration of the surrounding chemical space within a binding pocket.
These features suggest that the scaffold can be tailored to interact with a variety of biological targets by modifying the substituents while retaining the core pharmacophoric elements.
Comparative Analysis with Structurally Related Quinoline and Quinazoline Derivatives
The structure-activity relationships of this compound can be better understood by comparing it to other quinoline and quinazoline derivatives.
Quinoline Derivatives: SAR studies on different quinoline derivatives reveal the importance of substitution patterns for biological activity. For example, in a series of 4-aminoquinoline (B48711) derivatives, a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. acs.org In another study on quinoline derivatives with antiproliferative activity, a large alkoxy substituent at the 7-position was identified as a beneficial pharmacophoric group. nih.gov This aligns with the potential role of the 6,7-dimethoxy groups in the target compound. The presence of a halogen, such as chlorine, at the 7-position is often essential for antimalarial and antiprion activity in the 4-aminoquinoline series. acs.orgyoutube.com While the target compound has chlorine at C2, this highlights the general importance of halogenation in modulating the electronic properties and activity of the quinoline scaffold.
Quinazoline Derivatives: The quinazoline core is a well-known scaffold in medicinal chemistry, particularly for kinase inhibitors. mdpi.comnih.gov SAR studies frequently highlight the importance of substituents at the C2, C4, C6, and C7 positions. nih.gov
C6 and C7 Positions : Similar to the quinoline scaffold, electron-donating groups at the 6 and 7 positions of the quinazoline core, such as methoxy groups, have been shown to increase the activity of EGFR kinase inhibitors. mdpi.com This provides strong correlative evidence for the significance of the 6,7-dimethoxy substitution in the this compound scaffold.
C4 Position : The C4 position in quinazolines is often substituted with an amino group (e.g., 4-anilino-quinazolines) to target the ATP-binding site of kinases. mdpi.comnih.gov In the target compound, this position is occupied by a methyl group, suggesting it would likely have a different target profile than the typical 4-anilino-quinazoline kinase inhibitors.
C2 Position : The C2 position on the quinazoline ring is another common point of modification. The introduction of a fluorine substituent at the C2 position of a benzene ring attached to a 6-benzamide quinazoline was found to be vital for inhibitory activity. mdpi.com This indicates that the C2 position is sensitive to substitution, and the chloro group in this compound is expected to significantly influence its biological activity profile.
The table below summarizes the impact of various substituents on the activity of quinoline and quinazoline scaffolds based on published research.
| Scaffold | Position | Substituent | Effect on Biological Activity | Reference |
| Quinoline | 3 | Any substituent | Essential for α2C-adrenoceptor antagonism | acs.org |
| 4 | Amino side chain | Facilitates antiproliferative activity | nih.gov | |
| 7 | Large alkoxy group | Beneficial for antiproliferative activity | nih.gov | |
| 7 | Chloro group | Essential for antimalarial activity | youtube.com | |
| Quinazoline | 2 | Fluoro-substituted phenyl | Vital for EGFR inhibitory activity | mdpi.com |
| 4 | Anilino group | Common feature for EGFR kinase inhibition | mdpi.comnih.gov | |
| 6, 7 | Electron-donating groups (e.g., -OCH₃) | Increases EGFR kinase inhibitory activity | mdpi.com |
This comparative analysis demonstrates that while this compound shares key features with other biologically active quinolines and quinazolines, such as the dimethoxy substitution, its unique combination of substituents at the C2 and C4 positions suggests a distinct potential for interacting with biological targets.
Computational Chemistry and Molecular Modeling Approaches for 2 Chloro 6,7 Dimethoxy 4 Methylquinoline
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Receptor-Ligand Interaction Analysis with Kinase Binding Sites (e.g., c-Met, EGFR)
The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. Molecular docking studies of quinoline derivatives with various kinase binding sites, such as those of c-Met and EGFR, have provided crucial information about their inhibitory mechanisms. For instance, studies on 6,7-dimethoxy-4-anilinoquinolines, which are structurally similar to 2-Chloro-6,7-dimethoxy-4-methylquinoline, have revealed key interactions within the ATP-binding site of c-Met kinase. nih.govnih.govsemanticscholar.org
| Interaction Type | Receptor Amino Acid Residue (Example) | Ligand Moiety |
| Hydrogen Bonding | Met1160 (c-Met) | 6,7-Dimethoxy groups |
| Hydrophobic Interactions | Val1092, Ala1221 (c-Met) | Quinoline ring, 4-Methyl group |
| Halogen Bonding | Gatekeeper residue (e.g., Thr790 in EGFR) | 2-Chloro group |
Binding Affinity Prediction for Various Biological Targets
A primary goal of molecular docking is to predict the binding affinity of a ligand for a particular target, which is often expressed as a docking score or estimated free energy of binding. These predictions are valuable for prioritizing compounds for further experimental testing. The predicted binding affinity of this compound would be dependent on the specific biological target being investigated. For kinase targets like c-Met and EGFR, the binding affinity would be influenced by the degree of structural and chemical complementarity between the ligand and the active site.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the dynamic changes that occur upon ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of a QSAR model for a series of quinoline derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activities (e.g., IC50 values). These models can then be used to predict the activity of new, untested compounds. Both 2D-QSAR and 3D-QSAR models have been successfully developed for quinoline and quinazoline derivatives to predict their anticancer and antimicrobial activities. researchgate.netmdpi.comijprajournal.comnanobioletters.comnih.govnih.gov
A typical QSAR model can be represented by a linear or non-linear equation. For example, a linear QSAR model might take the form:
log(1/IC50) = c1Descriptor1 + c2Descriptor2 + ... + constant
The robustness and predictive power of the developed QSAR model are assessed using various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction.
Identification of Descriptors for Optimized Activity
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly classified into electronic, steric, hydrophobic, and topological properties. For quinoline derivatives, descriptors such as molecular weight, logP (a measure of hydrophobicity), molar refractivity (a measure of steric bulk), and various electronic parameters have been shown to be important for their activity. nih.gov
By analyzing the contribution of different descriptors to the QSAR model, it is possible to identify the structural features that are either favorable or unfavorable for the desired biological activity. This information is invaluable for the rational design of new derivatives of this compound with improved potency and selectivity. The following table lists some common descriptors and their potential influence on activity.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molar Refractivity, Molecular Volume | Affects the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP, Water Solubility | Important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index, Kappa Shape Indices | Describes the size, shape, and branching of the molecule. |
In Silico Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In the early stages of drug development, predicting the ADMET properties of a compound is crucial for identifying potential liabilities and increasing the success rate of drug candidates. researchgate.net In silico ADMET profiling uses computational models to estimate these properties from a molecule's chemical structure alone, offering a time- and cost-effective alternative to extensive experimental testing. nih.gov For quinoline derivatives, various computational tools and web servers like AdmetSAR and SwissADME are employed to predict a wide range of pharmacokinetic and toxicological endpoints. healthinformaticsjournal.combenthamdirect.comresearchgate.net
The prediction process typically begins with an evaluation of fundamental physicochemical properties and drug-likeness, often guided by frameworks like Lipinski's Rule of Five. healthinformaticsjournal.com This rule assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Beyond these basic rules, more complex quantitative structure-activity relationship (QSAR) models are used to predict specific ADMET parameters.
Key predicted properties for quinoline derivatives include:
Absorption : Parameters such as Human Intestinal Absorption (HIA) and Caco-2 cell permeability are calculated to estimate a compound's ability to be absorbed from the gastrointestinal tract. mdpi.com
Distribution : Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help in understanding how a compound will be distributed throughout the body.
Metabolism : The models predict interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), identifying the potential for a compound to be a substrate or inhibitor, which is critical for assessing drug-drug interactions.
Toxicity : Various toxicity endpoints are evaluated, including the AMES test for mutagenicity and predictions for carcinogenicity and hepatotoxicity. healthinformaticsjournal.com
While specific ADMET data for this compound is not publicly available, the following table presents representative predicted values for structurally related quinoline compounds based on in silico studies of this chemical class.
| ADMET Property | Predicted Value / Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential to act on the central nervous system. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |
| CYP2D6 Inhibitor | Likely Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| AMES Toxicity | Non-mutagenic | Low likelihood of causing DNA mutations. healthinformaticsjournal.com |
| Carcinogenicity | Non-carcinogen | Low predicted risk of causing cancer. |
Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Optimization)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and geometry of molecules. scirp.org These methods are used to determine a molecule's most stable conformation (molecular optimization), as well as to calculate various electronic and spectroscopic properties that govern its reactivity and interactions. researchgate.netnih.gov For quinoline derivatives, DFT studies are frequently performed using basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. uobaghdad.edu.iq
A key outcome of DFT calculations is the optimization of the molecular geometry, which provides precise information on bond lengths, bond angles, and dihedral angles. scirp.org Furthermore, DFT is used to calculate critical electronic properties:
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. uobaghdad.edu.iq
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets like proteins or nucleic acids.
Global Reactivity Descriptors : Derived from HOMO and LUMO energies, descriptors such as electronegativity, chemical hardness, and softness quantify the reactivity of a molecule. researchgate.net
These theoretical calculations have been successfully applied to various substituted quinolines to understand how different functional groups influence their electronic properties and, consequently, their biological activity. nih.gov
The table below shows representative quantum chemical parameters calculated via DFT for quinoline-type structures, illustrating the kind of data obtained from such analyses.
| Quantum Chemical Parameter | Typical Calculated Value | Interpretation |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 5.0 eV | Indicates high chemical stability and low reactivity. uobaghdad.edu.iq |
| Dipole Moment (μ) | ~ 2.0 - 3.5 Debye | Measures the polarity of the molecule, influencing solubility and binding interactions. nih.gov |
Pharmacophore Modeling and De Novo Drug Design Principles
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore is an abstract representation of these features and their spatial arrangement. babrone.edu.in Models can be generated through two primary approaches: ligand-based, where the common features of a set of known active molecules are identified, or structure-based, where the interaction patterns between a ligand and its target receptor are derived from an experimentally determined 3D structure. babrone.edu.innih.gov
For the quinoline scaffold, pharmacophore models typically include features such as:
Hydrogen Bond Acceptors (HBA): Often the nitrogen atom within the quinoline ring.
Hydrogen Bond Donors (HBD): Substituents like hydroxyl or amine groups.
Aromatic Rings (AR): The bicyclic quinoline core itself.
Hydrophobic (HY) features: Alkyl or aryl substituents.
Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen virtual libraries for existing compounds that match the required features. nih.gov Alternatively, it can guide de novo drug design. babrone.edu.in
De novo design is a computational strategy for creating novel molecular structures from scratch. nih.gov Instead of searching for existing molecules, algorithms build new ones piece by piece (atom-based) or by connecting molecular fragments (fragment-based) within the constraints of the target's binding site or a pharmacophore model. This approach holds the potential to discover entirely new chemical scaffolds that are structurally distinct from known inhibitors but still satisfy the key interaction requirements for biological activity. The quinoline core often serves as a foundational scaffold in such design processes, with algorithms suggesting modifications and substitutions to optimize binding affinity and pharmacokinetic properties. nih.gov
The following table lists the key pharmacophoric features commonly associated with bioactive quinoline derivatives.
| Pharmacophoric Feature | Structural Origin in a Substituted Quinoline | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring (AR) | The core quinoline bicyclic system. | Participates in π-π stacking and hydrophobic interactions with target residues. |
| Hydrogen Bond Acceptor (HBA) | Quinoline ring nitrogen; oxygen atoms in methoxy (B1213986) or carbonyl groups. | Forms crucial hydrogen bonds with donor groups in the receptor binding site. |
| Hydrophobic Center (HY) | Methyl groups, chloro substituent, or other nonpolar additions. | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
| Hydrogen Bond Donor (HBD) | (If present) Amine or hydroxyl substituents on the quinoline ring. | Forms hydrogen bonds with acceptor groups in the receptor. |
Advanced Characterization and Spectroscopic Analysis of 2 Chloro 6,7 Dimethoxy 4 Methylquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 2-Chloro-6,7-dimethoxy-4-methylquinoline can be mapped.
In the ¹H NMR spectrum, distinct signals are expected to correspond to the different types of protons. The methyl group at the C4 position would typically appear as a singlet in the upfield region (around 2.5-2.7 ppm). The protons of the two methoxy (B1213986) groups at C6 and C7 would also produce sharp singlets, likely at slightly different chemical shifts (around 3.9-4.1 ppm) due to their electronic environments. The aromatic protons on the quinoline (B57606) core would resonate in the downfield region (typically 7.0-8.5 ppm). Specifically, the singlets for the H5 and H8 protons would confirm the substitution pattern on the benzene ring, while the singlet for the H3 proton would be characteristic of the pyridine ring. Analysis of a closely related compound, 4-chloro-6,7-dimethoxyquinoline, showed aromatic singlets at 7.32 ppm and 7.37 ppm, and two methoxy singlets at 4.03 and 4.04 ppm in DMSO-d₆ nih.govresearchgate.net.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the C4-methyl group would be found in the aliphatic region (around 18-25 ppm), while the methoxy carbons would appear around 55-60 ppm rsc.org. The aromatic and heterocyclic carbons of the quinoline ring system would resonate in the range of 100-160 ppm. The carbon atom attached to the chlorine (C2) is expected to be significantly deshielded. By comparing the observed chemical shifts with those of similar quinoline structures, a complete and unambiguous assignment of the molecular structure can be achieved mdpi.comrsc.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C2-Cl | - | ~151-154 |
| C3-H | ~7.1-7.3 (s) | ~121-123 |
| C4-CH₃ | ~2.6-2.8 (s) | ~146-148 (Quaternary C) |
| -CH₃ | - | ~18-20 |
| C4a | - | ~125-127 |
| C5-H | ~7.3-7.5 (s) | ~104-106 |
| C6-OCH₃ | ~3.9-4.1 (s) | ~155-157 (Quaternary C) |
| -OCH₃ | - | ~56 |
| C7-OCH₃ | ~3.9-4.1 (s) | ~150-152 (Quaternary C) |
| -OCH₃ | - | ~56 |
| C8-H | ~7.1-7.3 (s) | ~100-102 |
| C8a | - | ~144-146 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would display a series of characteristic absorption bands confirming its structure.
Key expected vibrations include the C-H stretching of the methyl and aromatic groups, typically observed in the 2900-3100 cm⁻¹ region. The C=C and C=N stretching vibrations from the quinoline ring system would produce strong absorptions in the 1500-1650 cm⁻¹ range. The presence of the methoxy groups would be confirmed by C-O stretching bands, which are typically strong and appear around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl bond would exhibit a stretching vibration in the fingerprint region, usually between 700 and 850 cm⁻¹. Studies on similar chloroquinoline structures provide reference points for these assignments rsc.orgnih.gov. For instance, FT-IR analysis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a related heterocyclic system, showed characteristic C-O stretches at 1268 and 1262 cm⁻¹ and methyl symmetric stretching at 2995 cm⁻¹ researchgate.net.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Quinoline Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -OCH₃ |
| C=N Stretch | 1600 - 1650 | Quinoline Ring |
| C=C Aromatic Stretch | 1500 - 1600 | Quinoline Ring |
| Asymmetric C-O Stretch | 1200 - 1275 | Aryl Ether (-OCH₃) |
| Symmetric C-O Stretch | 1000 - 1075 | Aryl Ether (-OCH₃) |
| C-Cl Stretch | 700 - 850 | Chloro-substituent |
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. The empirical formula of this compound is C₁₂H₁₂ClNO₂, corresponding to a molecular weight of 237.68 g/mol .
Using techniques like Electrospray Ionization (ESI-MS), the compound would be expected to show a prominent pseudomolecular ion peak at m/z 238 [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. For example, HRMS analysis of related chloro-quinoline derivatives has successfully confirmed their elemental compositions rsc.org.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from a methoxy group to give an ion at [M-15]⁺, or the loss of a chlorine atom (•Cl) to yield an ion at [M-35]⁺. These characteristic fragments help to piece together the molecular structure and confirm the identity of the substituents.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Technique |
|---|---|---|
| ~237.0556 | [M]⁺ (Calculated for C₁₂H₁₂³⁵ClNO₂) | HRMS |
| ~238.0635 | [M+H]⁺ (Calculated for C₁₂H₁₃³⁵ClNO₂) | ESI-MS, HRMS |
| ~222 | [M-CH₃]⁺ | MS/MS |
| ~202 | [M-Cl]⁺ | MS/MS |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic properties of a molecule by examining the transitions of electrons between different energy levels upon absorption and emission of light. The quinoline core of this compound is an extended aromatic chromophore, which is expected to exhibit characteristic absorption bands in the UV-Vis region.
Typically, quinoline and its derivatives show two main absorption bands corresponding to π→π* electronic transitions. The substituents on the ring—chloro, dimethoxy, and methyl groups—act as auxochromes and can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λ_max). For instance, a study of the related compound 2,4-dichloro-6,7-dimethoxyquinazoline showed a sharp absorption cut-off at 237 nm researchgate.net. The dimethoxy groups, being electron-donating, are likely to cause a red shift in the absorption bands of the target molecule.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent. The emission spectrum would be characterized by an emission maximum (λ_em) at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment.
Table 4: Predicted Spectroscopic Properties for this compound
| Property | Expected Range | Electronic Transition |
|---|---|---|
| UV Absorption (λ_max) | 230-250 nm, 300-350 nm | π→π* |
| Fluorescence Emission (λ_em) | >350 nm | Emission from S₁ state |
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation
While specific crystal data for this compound is not available, a detailed analysis of the closely related compound 4-Chloro-6,7-dimethoxyquinoline provides valuable insights nih.govresearchgate.net. The study revealed that the 4-chloro analogue crystallizes in the monoclinic system with the space group P2₁/c. The quinoline ring system was found to be almost planar, a feature that is also expected for the title compound nih.govresearchgate.net. The analysis also identified intramolecular C-H···Cl interactions that influence the molecular conformation nih.govresearchgate.net. It is anticipated that this compound would adopt a similarly planar conformation, with the substituents lying close to the plane of the quinoline ring. The crystal packing would likely be stabilized by intermolecular forces such as π-π stacking and van der Waals interactions.
Table 5: Crystallographic Data for the Analogous Compound 4-Chloro-6,7-dimethoxyquinoline nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
| Z | 4 |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample.
For this compound, with the molecular formula C₁₂H₁₂ClNO₂, the theoretical elemental composition can be calculated with high precision. An experimental analysis of a pure sample should yield percentage values that are in close agreement (typically within ±0.4%) with the calculated values. This agreement serves as crucial evidence for the successful synthesis and purification of the target compound. This method is a standard procedure for the characterization of new quinoline derivatives mdpi.com.
Table 6: Elemental Composition of this compound (C₁₂H₁₂ClNO₂)
| Element | Mass | Calculated Percentage (%) |
|---|---|---|
| Carbon (C) | 144.12 | 60.64 |
| Hydrogen (H) | 12.10 | 5.09 |
| Chlorine (Cl) | 35.45 | 14.92 |
| Nitrogen (N) | 14.01 | 5.89 |
| Oxygen (O) | 32.00 | 13.46 |
Future Perspectives and Research Directions for 2 Chloro 6,7 Dimethoxy 4 Methylquinoline Based Agents
Development of Novel Analogs with Enhanced Potency and Selectivity
A primary direction for future research lies in the rational design and synthesis of novel analogs of 2-Chloro-6,7-dimethoxy-4-methylquinoline. The goal is to systematically modify the parent structure to enhance biological potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications influence activity. nih.gov
Key SAR insights from broader quinoline (B57606) research can guide the modification of this specific scaffold:
Substitution at the 4-position: The methyl group at the C-4 position is a key site for modification. Replacing it with various substituted anilino groups, as seen in studies on 6,7-dimethoxy-4-anilinoquinolines, could yield potent inhibitors of specific kinases like c-Met, which is implicated in various cancers. nih.gov Similarly, introducing dialkylaminoalkyl side chains at this position has been shown to be optimal for antimalarial activity in other 4-substituted quinolines. pharmacy180.com
Modification of the Chloro Group: The chloro group at the C-2 position is another critical handle for derivatization. Its electron-withdrawing nature significantly influences the reactivity and binding properties of the quinoline ring. Exploring analogs where this chlorine is replaced by other halogens (e.g., F, Br) or by amine, ether, or thioether linkages could lead to compounds with altered target affinity and pharmacokinetic profiles.
Alterations to Dimethoxy Groups: The 6,7-dimethoxy substitution pattern is a common feature in many bioactive isoquinoline and quinoline alkaloids. Investigating the impact of replacing these methoxy (B1213986) groups with larger alkoxy groups or converting them to hydroxyl groups could modulate solubility and hydrogen-bonding interactions with target proteins.
A systematic SAR analysis, such as the one performed on 4-quinolinamines that led to a derivative with nanomolar inhibitory concentration, could be applied to generate a new library of compounds derived from this compound with significantly improved therapeutic potential. nih.gov
Exploration of New Therapeutic Indications Beyond Current Findings
The quinoline nucleus is a versatile pharmacophore, with derivatives showing efficacy against a multitude of diseases. nih.govnih.gov While initial investigations might focus on a specific activity, future research should explore the broader therapeutic potential of this compound analogs.
Potential therapeutic areas for exploration include:
Anticancer Activity: Quinoline derivatives are known to act as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, angiogenesis, and cell cycle arrest. arabjchem.orgeurekaselect.com Analogs of the title compound could be screened against a panel of cancer cell lines to identify potential antiproliferative activity. For instance, novel diarylurea and diarylamide derivatives containing a quinoline core have been identified as potent and selective C-RAF kinase inhibitors. nih.gov
Infectious Diseases: The quinoline scaffold is the basis for several successful antimalarial drugs like chloroquine. nih.govyoutube.com Furthermore, derivatives have shown promise as antibacterial, antifungal, and antiviral (including anti-HIV) agents. nih.govnih.gov New analogs could be evaluated for their efficacy against drug-resistant strains of bacteria and parasites.
Neurodegenerative Diseases: Certain quinoline derivatives are being investigated for their neuroprotective potential. nih.gov Given the structural features of this compound, its analogs could be explored as modulators of pathways involved in diseases like Alzheimer's or Parkinson's disease.
Anti-inflammatory and Analgesic Effects: A wide range of quinoline compounds have demonstrated anti-inflammatory and analgesic properties, suggesting another avenue for therapeutic application. nih.gov
The broad pharmacological potential of the quinoline core suggests that a comprehensive screening program for this compound derivatives could uncover novel therapeutic uses. orientjchem.orgscience.gov
Strategies to Overcome Drug Resistance in Cancer and Infectious Diseases
Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. nih.gov Quinoline-based compounds offer a promising platform for developing agents that can circumvent or reverse common resistance mechanisms. nih.govnih.gov
Future strategies involving this compound could focus on:
Inhibition of Efflux Pumps: A common mechanism of multidrug resistance (MDR) is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell. nih.gov Research has shown that certain quinoline derivatives can act as P-gp inhibitors, thereby restoring the efficacy of conventional chemotherapeutic agents when used in combination. mdpi.com Novel analogs of this compound could be specifically designed and tested for this activity.
Development of Compounds with Novel Mechanisms of Action: Creating derivatives that act on new molecular targets can bypass existing resistance. For example, if resistance to a kinase inhibitor is caused by a mutation in the target's active site, a new analog could be designed to bind to a different site on the enzyme.
Targeting Multiple Pathways: Designing single molecules that can hit multiple targets involved in a disease pathway is an emerging strategy to combat resistance. arabjchem.org The versatile quinoline scaffold is well-suited for creating such multi-target agents.
The development of quinoline derivatives that are effective against drug-resistant cancers is an active area of research, and these principles can be directly applied to the design of new agents based on the this compound structure. nih.gov
Table 1: Examples of Bioactive Quinoline Derivatives and Their Mechanisms
| Compound Class | Example | Therapeutic Target/Mechanism | Disease Area |
|---|---|---|---|
| 4-Anilinoquinolines | Derivative 12n | c-Met Kinase Inhibition nih.gov | Cancer |
| Diarylurea Quinolines | Derivative 1j | C-RAF Kinase Inhibition nih.gov | Cancer |
| 2-Substituted Quinolines | S4 Compound | ROS-mediated Apoptosis in resistant cells nih.gov | Cancer (MDR) |
| 4-Aminoquinolines | Chloroquine | Heme Detoxification Inhibition youtube.com | Malaria |
Integration of Advanced Synthetic Methodologies for Scalable Production
For any promising therapeutic agent to move from the laboratory to the clinic, a robust and scalable synthetic process is essential. Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, can have limitations regarding substrate scope or harsh reaction conditions. nih.goviipseries.org Future research must focus on developing modern, efficient, and environmentally friendly synthetic routes.
Promising advanced methodologies include:
Mechanochemical Synthesis: Ball milling techniques can enable rapid and solvent-free synthesis of substituted quinolines, offering a green and scalable alternative to traditional methods. researchgate.net
Catalytic C-H Activation: Transition-metal-catalyzed reactions that directly functionalize C-H bonds are highly efficient and atom-economical. Methodologies using catalysts based on rhodium, ruthenium, cobalt, and palladium have been developed for quinoline synthesis. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classic reactions like the Friedländer synthesis, making the process more scalable. mdpi.comtandfonline.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up of production, which is crucial for manufacturing.
Adopting these modern synthetic strategies will be critical for the efficient and cost-effective production of this compound and its derivatives, facilitating their progression through the drug development pipeline. researchgate.netnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Design for Quinoline Scaffolds
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can be powerfully applied to the development of novel agents based on the this compound scaffold.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of quinoline derivatives with their biological activities. researchgate.netnih.gov These models can then be used to virtually screen large libraries of potential analogs and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov Several QSAR studies have already been successfully applied to quinoline derivatives for antimalarial and anticancer activities. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org These models can explore the vast chemical space around the quinoline scaffold to propose novel, synthetically accessible structures. digitellinc.com
Scaffold Hopping and Optimization: AI can be used to identify novel chemical scaffolds that mimic the 3D pharmacophore of a known active molecule but possess different core structures. springernature.com This is useful for developing new intellectual property or overcoming issues with an existing chemical series. For the lead optimization phase, AI can suggest modifications to the this compound core to fine-tune its properties. springernature.com
By integrating AI and ML into the design-make-test-analyze cycle, the development of next-generation quinoline-based therapeutics can be made significantly more efficient and targeted. nih.govresearchgate.net
Addressing Challenges in Biological Activity Data Reproducibility and Assay Standardization
A significant challenge in preclinical drug discovery is the lack of reproducibility of published findings, which hinders the translation of promising research into clinical applications. nih.govtrilogywriting.com This "reproducibility crisis" is driven by a lack of standardization in biological assays and insufficient reporting of experimental details. researchgate.net
To ensure the robust development of this compound-based agents, the following must be addressed:
Standardization of Assays: For any given biological target, assays should be standardized across different laboratories to ensure that data is comparable. This includes using consistent cell lines, reagent concentrations, and endpoint measurements.
Transparent Reporting: All experimental details, including the specific protocols, conditions, and controls used, must be reported transparently. This allows other researchers to replicate the experiments accurately.
Orthogonal Validation: Key findings should be validated using multiple, independent assays. For example, if a compound shows activity in a biochemical assay, its effect should be confirmed in a cell-based assay and ideally in an animal model.
Data Archiving: Raw data from screening and profiling experiments should be deposited in accessible repositories to allow for re-analysis and meta-analysis by the broader scientific community.
By adhering to rigorous standards for experimental design, execution, and reporting, the preclinical data generated for this class of compounds will be more reliable, increasing the chances of successful translation into new medicines. cos.io
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6,7-dimethoxy-4-methylquinoline, and how can purity be validated?
Methodological Answer: A common synthesis involves refluxing 6,7-dimethoxy-4-methylquinoline with phosphorus oxychloride (POCl₃) under controlled conditions. For example, a 70% yield was achieved by heating 6,7-dimethoxynaphthalen-1-ol with excess POCl₃ for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1 v/v) . Purity validation typically employs reversed-phase HPLC (C18 column) and spectroscopic techniques (¹H NMR, ESI-MS). For instance, the title compound showed characteristic peaks at δ 8.57 (d, J = 5.1 Hz) and 4.04 (s, 3H) in DMSO-d₆ .
Q. How is the crystal structure of this compound determined, and what intramolecular interactions stabilize its conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . The molecule is nearly planar, with methoxy carbons deviating ≤0.08 Å from the quinoline plane. Intramolecular C–H⋯Cl interactions (e.g., C8–H8⋯Cl1, 2.76 Å) form S(5) ring motifs, stabilizing the structure . Hydrogen atoms are modeled using a riding approach with Uiso(H) = 1.2–1.5Ueq(C) .
Advanced Research Questions
Q. How can derivatives of this compound be designed for biological activity studies, and what synthetic strategies are effective?
Methodological Answer: Derivatization often targets the 4-methyl or 2-chloro positions. For example, reacting 2-chloro-6,7-dimethoxyquinazolin-4-amine with substituted benzyl propan-1-amines in isoamyl alcohol under reflux yields anxiolytic derivatives (e.g., SKF 1-15 series) . Key steps include:
Q. What analytical challenges arise in characterizing trace impurities or degradation products of this compound, and how are they resolved?
Methodological Answer: Impurities like 2,4-dichloro-6,7-dimethoxyquinazoline (EP Impurity E) or 6,7-dimethoxyquinazoline-2,4-dione (EP Impurity D) are monitored using HPLC-MS with charged aerosol detection (CAD) or UV at 254 nm . For example:
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Limits of quantification (LOQ) : ≤0.1% for major impurities .
Q. How does the substitution pattern (e.g., chloro, methoxy) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chloro group at position 2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, methoxy groups at 6,7 positions deactivate the quinoline ring, requiring Pd(PPh₃)₄ or XPhos precatalysts for Buchwald-Hartwig aminations . For instance, coupling with 4-fluorophenylboronic acid at 80°C in dioxane/Na₂CO₃ achieves >90% conversion .
Mechanistic and Biological Research Questions
Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Kinase inhibition assays : Use recombinant Rho-associated kinase (ROCK) to measure IC₅₀ values via ADP-Glo™ kinase assays .
- Cellular models : Corneal epithelial cells for studying neurite outgrowth (e.g., compound 1 in Reference Example 1 reduced ROCK activity by 80% at 10 µM) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with ROCK2 (PDB: 2F2U) to simulate ligand-receptor interactions. The chloro and methoxy groups show hydrogen bonding with Leu205 and Asp160 .
- QSAR modeling : Correlate Hammett σ values of substituents with logP and IC₅₀ data to optimize hydrophobicity and potency .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound derivatives: How to validate consistency?
Methodological Answer: Variations (e.g., 403–404 K in vs. 252–256°C for analogs in ) may arise from polymorphic forms or residual solvents. Confirm via:
- DSC/TGA : Measure decomposition onset and phase transitions.
- PXRD : Compare experimental patterns with simulated data from CIF files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
